![molecular formula C15H10BrNO3 B5657808 6-bromo-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one CAS No. 5743-74-8](/img/structure/B5657808.png)
6-bromo-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
Synthesis Analysis
The synthesis of benzoxazinone derivatives, including compounds similar to 6-bromo-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one, often involves multi-step chemical reactions. These reactions typically include cyclization of N-acylanthranilic acids and various bromination and aminolysis processes to introduce specific substituents into the benzoxazinone ring. For instance, derivatives have been synthesized through methods involving the cyclization of respective N-acylanthranilic acids, followed by processes such as bromination, ethanolysis, and aminolysis to yield various substituted benzoxazinones (Soliman, El-Sakka, & El-Shalakany, 2023).
Molecular Structure Analysis
The molecular structure of benzoxazinone derivatives is characterized by intramolecular hydrogen bonding and pi-pi stacking interactions, which contribute to their stability and reactivity. Studies on similar compounds have highlighted the importance of intramolecular hydrogen bonds in forming a single conjugated system, which is favorable for intramolecular charge transfer. This structural feature plays a crucial role in the luminescence properties of these compounds (Filipenko, Atovmyan, Ponomarev, & Bolotin, 1981).
Chemical Reactions and Properties
Benzoxazinone derivatives engage in various chemical reactions, including ring-opening reactions under alkaline and acidic conditions and reactions with Schiff bases and azines. These reactions demonstrate the compound's reactivity and potential for further functionalization. Specifically, substituted benzoxazinones have shown to undergo ring opening and degradation to 2-aminophenol derivatives under certain conditions, providing insights into their chemical behavior (Ilaš & Kikelj, 2008).
Physical Properties Analysis
The physical properties of benzoxazinone derivatives, such as luminescence, are influenced by the position of substituents like the methoxy group. The strength of the intramolecular hydrogen bond (IHB) affects these properties, with stronger IHB leading to shifts in the luminescence maximum to the short-wave region and an increase in luminescence intensity. This relationship between structure and physical properties underlines the importance of molecular design in the development of new materials with desired photophysical characteristics (Loseva, Bolotin, & Krasovitskii, 1971).
Chemical Properties Analysis
The chemical properties of 6-bromo-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one, such as reactivity towards nucleophiles and electrophiles, are crucial for its application in synthetic chemistry. The compound's reactivity pattern, including its chemoselectivity towards amines, Schiff bases, and azines, enables the synthesis of a wide range of derivatives. These reactions often involve cleavage and nucleophilic substitution, highlighting the compound's versatility as a synthetic intermediate (Derbala, 1996).
properties
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3/c1-19-11-5-2-9(3-6-11)14-17-13-7-4-10(16)8-12(13)15(18)20-14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSIRVIUZMDBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353476 |
Source
|
Record name | 6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5743-74-8 |
Source
|
Record name | 6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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